molecular formula C21H27N5O2 B5571720 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine

4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine

Cat. No. B5571720
M. Wt: 381.5 g/mol
InChI Key: GXOHAWSEKLGKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to "4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine" often involves multi-step chemical reactions that may include acylation, alkylation, and cyclization processes. For example, the synthesis of related pyrimidine derivatives has been described through reactions involving key intermediates like acetylpyridine, which can further react with various aldehydes and nucleophiles to form the desired pyrimidine core structure (Amr et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals intricate details such as dihedral angles and conformations. For instance, the molecular structure of a related compound, "tert-Butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate," showcases specific dihedral angles between the pyrimidine ring and the methoxyphenyl ring, highlighting the spatial arrangement of these molecular fragments (Anthal et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds can involve various reactions like hydrolysis, which can be influenced by factors like pH and temperature. A stability study on a similar analgesic active compound demonstrated how its hydrolysis kinetics in aqueous solutions varied with pH, providing insights into its chemical stability (Muszalska & Bereda, 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior under different conditions. For related compounds, crystal structure analysis often reveals the presence of hydrogen bonds and other intermolecular interactions that dictate their solid-state properties and stability (Al-Omary et al., 2014).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different environmental conditions, and interaction with biological targets, are essential for understanding a compound's potential applications and limitations. The kinetics of hydrolysis and other degradation reactions provide valuable information about a compound's stability and how it might behave in biological systems or during pharmaceutical formulation (Muszalska, 2004).

Scientific Research Applications

Synthesis and Chemical Reactivity

This category includes research on novel synthesis methods, chemical reactivity, and the development of related compounds with potential therapeutic or industrial applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has been reported. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, indicating their potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, the development and validation of HPLC methods for determining related substances in novel anticonvulsant agents highlight the importance of analytical chemistry in ensuring the purity and safety of these compounds (Severina et al., 2021).

Biological Evaluation and Pharmacological Activity

This area focuses on the biological evaluation of compounds for their potential therapeutic effects. Research includes the synthesis and antiarrhythmic, antihypertensive effects of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, demonstrating the potential of these compounds in treating cardiovascular diseases (Malawska et al., 2002). Additionally, the discovery, synthesis, and bioactivity of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors offer insights into novel treatments for HIV (Romero et al., 1994).

Molecular Imaging and Diagnostic Applications

Research on radiolabeled compounds for molecular imaging and diagnostics, such as [18F]p-MPPF for studying 5-HT1A receptors with PET, demonstrates the application of these compounds in neuroscience and the study of serotonergic neurotransmission (Plenevaux et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given the presence of a pyrimidine ring, it’s possible that this compound could interact with nucleic acids or proteins that recognize nucleic acids .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Such studies could provide valuable insights into the potential uses of this compound .

properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-28-18-6-4-17(5-7-18)16-20(27)25-14-12-24(13-15-25)19-8-9-22-21(23-19)26-10-2-3-11-26/h4-9H,2-3,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOHAWSEKLGKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1-(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.